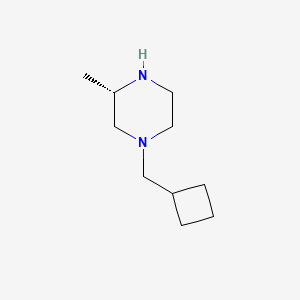
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine
Overview
Description
“(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “3S” denotes the stereochemistry of the molecule, indicating the spatial arrangement of the atoms.
Molecular Structure Analysis
As a piperazine derivative, this compound likely has a six-membered ring with two nitrogen atoms. The cyclobutylmethyl group suggests the presence of a cyclobutane ring attached to the piperazine ring via a methylene (-CH2-) bridge .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The exact reactions “(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like solubility, melting point, boiling point, and reactivity . These properties are influenced by the compound’s molecular structure. Without specific data, we can only predict that “(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine” shares similar properties with other piperazine derivatives.Scientific Research Applications
Pharmacology
In pharmacology, compounds like (3S)-1-(Cyclobutylmethyl)-3-methylpiperazine are explored for their potential as immunomodulatory agents . These agents can modify immune responses, which is crucial in developing treatments for diseases where the immune system is compromised or overactive. The compound’s structure could be pivotal in synthesizing new drugs that target specific immune pathways .
Neuroscience
In neuroscience, this compound’s unique structure may be utilized in the development of neuroprotective drugs . Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders such as Alzheimer’s disease or Parkinson’s .
Materials Science
The cyclobutylmethyl group within the compound’s structure could be valuable in materials science, particularly in the synthesis of novel polymers with potential applications in biomedical devices or as part of biodegradable materials .
Analytical Chemistry
Analytical chemists might investigate (3S)-1-(Cyclobutylmethyl)-3-methylpiperazine as a chemical standard or reagent in chromatography or spectrometry. Its well-defined structure can help in the calibration of instruments or as a comparison standard in the analysis of complex biological samples .
Molecular Biology
In molecular biology, the compound could be used in gene expression studies . It might interact with DNA or RNA, affecting the transcription or translation processes, which can be beneficial in understanding gene regulation mechanisms .
Environmental Science
Environmental scientists could explore the use of (3S)-1-(Cyclobutylmethyl)-3-methylpiperazine in environmental remediation . Its structure might bind to contaminants, aiding in their removal from water or soil, thus reducing environmental pollution .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some piperazine derivatives are safe for use in humans, while others can be hazardous . Without specific safety data for “(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine”, it’s important to handle this compound with care, following standard safety procedures for handling chemicals.
properties
IUPAC Name |
(3S)-1-(cyclobutylmethyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-7-12(6-5-11-9)8-10-3-2-4-10/h9-11H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXIPWKJTFQVTE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



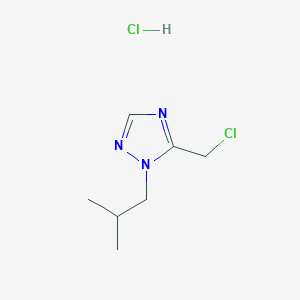
![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)
![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)
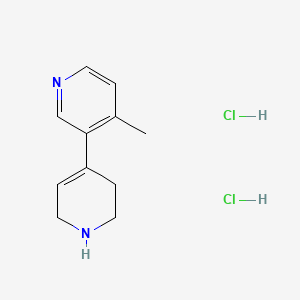
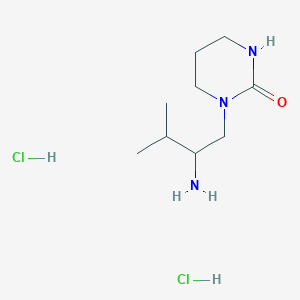
![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)
![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)

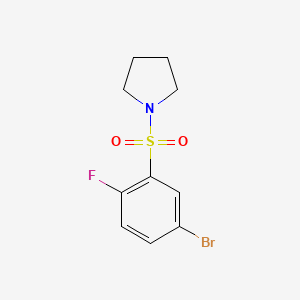



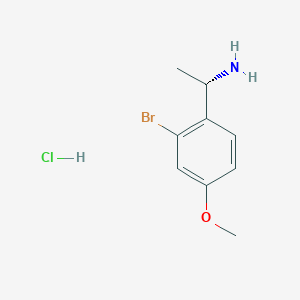
![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)